2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide
Overview
Description
“2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide” is a chemical compound with the CAS Number: 1197837-00-5. It has a molecular weight of 282.16 and its IUPAC name is [4- (4-pyridinyl)-1,3-thiazol-2-yl]acetonitrile hydrobromide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H7N3S.BrH/c11-4-1-10-13-9 (7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Chemical Reaction and Synthesis
- 2-[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]acetonitrile hydrobromide is involved in the conversion of 5-substituted-2-alkylidene-4-oxothiazolidine derivatives to thiazolidines with fully delocalized exocyclic double bonds at C(2) and C(5) positions. This is achieved through a two-step bromination-rearrangement process in acetonitrile under homogeneous conditions (Marković, Baranac, & Dzambaski, 2004).
Structural Characterization
- The compound plays a role in the synthesis and structural characterization of N,4-diheteroaryl 2-aminothiazoles. These structures exhibit different sites of protonation and intermolecular hydrogen bonding patterns, which are significant in understanding the chemical properties and interactions of the compound (Böck et al., 2021).
Synthesis of Alternative Products
- It is used in the one-pot cyclocondensation reactions leading to the synthesis of alternative products like N-methyl-2-benzoylmethylsulfanyl-4-phenylnicotinamide. This showcases its versatility in creating a range of chemical compounds (Krauze, Vilums, Sīle, & Duburs, 2007).
Antioxidant Activity
- Derivatives of this compound have been tested and evaluated for antioxidant properties. Some derivatives showed activity nearly equal to that of ascorbic acid, indicating potential for pharmacological applications (El‐Mekabaty, 2015).
Coordination Polymers
- The compound is instrumental in the synthesis of in situ tetrazole coordination polymers. These polymers are characterized by single crystal X-ray diffraction and exhibit distinct structural and fluorescence properties (Xu, Hang, Pan, & Ye, 2009).
Anti-inflammatory and Anti-ulcer Activities
- Derivatives of this compound have demonstrated significant anti-inflammatory and anti-ulcer activities, expanding its potential in pharmaceutical research (Mohareb, Al-Omran, Abdelaziz, & Ibrahim, 2017).
Antibacterial and Antimycobacterial Activity
- Highly substituted functionalized derivatives of this compound have shown interesting antibacterial and antimycobacterial activities, making it relevant in the field of infectious diseases (Belveren et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
For instance, some thiazole derivatives have demonstrated cytotoxic activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
It’s known that the compound is slightly soluble in water , which could influence its bioavailability.
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
2-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetonitrile;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3S.BrH/c11-4-1-10-13-9(7-14-10)8-2-5-12-6-3-8;/h2-3,5-7H,1H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHKSFZUNWBHKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=N2)CC#N.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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